[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester
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Overview
Description
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate is a compound that features an imidazole ring substituted with an iodine atom and a carbamate group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Iodination: The imidazole ring is then iodinated using iodine or an iodine-containing reagent under controlled conditions.
Carbamate Formation: The final step involves the reaction of the iodinated imidazole with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include iodine, nickel catalysts, and tert-butyl chloroformate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate has several scientific research applications:
Pharmaceuticals: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Agrochemicals: These compounds are used in the development of pesticides and herbicides.
Materials Science: Imidazole derivatives are used in the synthesis of advanced materials, including dyes for solar cells and other optical applications.
Mechanism of Action
The mechanism of action of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, altering their activity. The iodine atom and carbamate group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,1-Dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of [2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16IN3O2 |
---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodoimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-4-5-14-6-8(11)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,15) |
InChI Key |
IKYNRNBOYRBPDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=C1)I |
Origin of Product |
United States |
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